1-Benzylamino-3-phenoxy-propan-2-ol
Description
Historical Context and Chemical Significance of β-Amino Alcohol Frameworks
The β-amino alcohol framework is a crucial pharmacophore found in numerous biologically active compounds. researchgate.net These structures, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, have a long and storied history in medicinal chemistry. researchgate.netresearchgate.net Their presence is a key feature in many pharmaceuticals, including a class of drugs known as β-blockers, which are used to manage cardiovascular conditions. researchgate.net The ability of the amino and hydroxyl groups to form hydrogen bonds and interact with biological targets, such as receptors and enzymes, underpins their therapeutic importance. carewellpharma.in The versatility of the β-amino alcohol scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile.
Structural Characteristics of 1-Benzylamino-3-phenoxy-propan-2-ol
The chemical structure of this compound is defined by a central propan-2-ol backbone. ontosight.ai This three-carbon chain features a hydroxyl group on the second carbon. Attached to the first carbon is a benzylamino group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked to a nitrogen atom. The third carbon of the propan-2-ol chain is connected to a phenoxy group, which is a phenyl group (a benzene ring) linked through an oxygen atom. ontosight.ai
The molecule's molecular formula is C17H19NO2, and it has a molecular weight of approximately 285.34 g/mol . ontosight.ai The presence of a chiral center at the second carbon of the propan-2-ol backbone means that this compound can exist as different stereoisomers, such as the (R) and (S) enantiomers. nih.gov This stereochemistry can be a critical factor in its biological activity. cymitquimica.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | (2R)-1-(benzylamino)-3-phenoxypropan-2-ol |
| Synonyms | R-BPP, (R)-(+)-1-BENZYLAMINO-3-PHENOXY-2-PROPANOL |
Overview of Synthetic Challenges and Opportunities for Aminopropanol (B1366323) Derivatives
The synthesis of aminopropanol derivatives like this compound presents both challenges and opportunities for organic chemists. A common and effective method for creating these structures is the ring-opening of epoxides with amines. researchgate.net This reaction is a cornerstone in the synthesis of β-amino alcohols. However, controlling the regioselectivity of the epoxide opening can be a significant challenge. Under basic conditions, the amine nucleophile typically attacks the less sterically hindered carbon of the epoxide, while acidic conditions can lead to the formation of a carbocation intermediate, influencing the final product. researchgate.net
Another synthetic hurdle lies in achieving high enantioselectivity, which is crucial for producing a specific stereoisomer of a chiral molecule. nih.gov The development of new catalyst systems, including biocatalysts like lipases, has shown promise in achieving asymmetric amination of epoxides under mild conditions. researchgate.net These advancements not only provide access to enantiomerically pure compounds but also align with the principles of green chemistry by offering more environmentally friendly reaction pathways. The ongoing research into novel synthetic methodologies continues to expand the toolkit available to chemists for the efficient and selective synthesis of aminopropanol derivatives. researchgate.netnih.gov
Research Rationale and Scope of Investigation for this compound
The investigation into this compound is driven by the established biological significance of the β-amino alcohol scaffold. ontosight.ai Research has focused on exploring its potential biological activities, including its interactions with cellular signaling pathways and enzymes. ontosight.ai The unique combination of the benzylamino and phenoxy groups on the propan-2-ol framework makes it an interesting candidate for various areas of therapeutic research, including cardiovascular diseases and neurological disorders. ontosight.ai
The scope of investigation extends beyond its potential biological applications. The compound's chemical structure also makes it a subject of interest in materials science. ontosight.ai For instance, its properties could be leveraged in the development of new nanomaterials and biosensors. ontosight.ai The primary research involves understanding its structure-activity relationship, which entails synthesizing and testing various analogs to determine how modifications to the chemical structure affect its biological and physical properties. This research is crucial for unlocking the full potential of this compound and similar aminopropanol derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzylamino)-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDNRNNDKUKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzylamino 3 Phenoxy Propan 2 Ol
Regioselective Synthesis via Epoxide Aminolysis
The reaction of epoxides with amines, known as aminolysis, is a fundamental route to β-amino alcohols. scielo.org.mx A primary challenge in the aminolysis of unsymmetrical epoxides is controlling the regioselectivity—that is, directing the amine nucleophile to attack a specific carbon atom of the epoxide ring.
The ring-opening of epoxides with amines can be influenced by several factors, including the nature of the amine, the epoxide itself, and the reaction conditions. For instance, aliphatic amines tend to attack the terminal carbon of the epoxide, a phenomenon attributed to steric factors. scielo.org.mx The use of catalysts is also a common strategy to achieve high regioselectivity. rroij.com
Optimization of Reaction Conditions and Catalytic Systems (e.g., Sulfated Zirconia)
A variety of catalysts have been explored to promote the regioselective aminolysis of epoxides. These include metal-based catalysts and solid acid catalysts. scielo.org.mxrroij.com Sulfated zirconia (SO₄²⁻/ZrO₂), a solid superacid catalyst, has demonstrated significant efficacy in the ring-opening of epoxides by aromatic amines under solvent-free conditions. rroij.com This catalyst is noted for its high regioselectivity. rroij.com
The preparation of sulfated zirconia catalysts involves treating zirconium hydroxide (B78521) with sulfuric acid followed by calcination. The catalytic activity is influenced by factors such as the concentration of the ammonium (B1175870) solution used in preparation and the calcination temperature, which affect the surface area of the final catalyst. researchgate.net Studies have shown that platinum-loaded sulfated zirconia exhibits enhanced stability by preventing the formation of coke. researchgate.netjprs.gov.iq The acidity of the catalyst, a key factor in its performance, can be characterized using techniques like temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD). researchgate.net
The optimization of reaction conditions is crucial for maximizing yield and selectivity. For the synthesis of related propan-2-ol derivatives, screening of conditions has shown that the choice of base and solvent, along with temperature, significantly impacts the outcome of the epoxide ring-opening reaction. researchgate.net For example, using potassium carbonate as a base in acetonitrile (B52724) at elevated temperatures has been found to be effective. researchgate.net
Table 1: Effect of Catalyst Loading on Ring Opening of Styrene Oxide with Aniline (B41778) scielo.org.mx
| Entry | Catalyst Amount (g) | Time (h) | Yield (%) |
| 1 | 0 | 7 | 40 |
| 2 | 0.02 | 5 | 65 |
| 3 | 0.04 | 3 | 80 |
| 4 | 0.06 | 2 | 90 |
| 5 | 0.1 | 1 | 95 |
| 6 | 0.12 | 1 | 95 |
Reaction conditions: Styrene oxide (1 mmol), aniline (1 mmol), room temperature.
Control of Bis-alkylation and Other By-product Formations
A potential side reaction in the aminolysis of epoxides is the formation of by-products, including bis-alkylation products where a second epoxide molecule reacts with the newly formed amino alcohol. Controlling the stoichiometry of the reactants is a primary method to minimize such by-products. The use of an excess of the amine can favor the formation of the desired mono-adduct.
The choice of chiral auxiliary can also influence the formation of by-products. For instance, amides derived from pseudoephenamine as a chiral auxiliary have shown a greater tendency to be crystalline substances compared to those from pseudoephedrine, which can facilitate purification and reduce the impact of by-products. harvard.edu
Stereoselective Synthesis of Enantiomerically Pure 1-Benzylamino-3-phenoxy-propan-2-ol
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is of paramount importance, as different stereoisomers can exhibit distinct biological activities. wikipedia.org Stereoselective synthesis, traditionally known as asymmetric synthesis, aims to produce a single stereoisomer in high purity. iupac.org
Chiral Resolution Techniques (e.g., Preparative HPLC, Crystallization)
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques.
Preparative High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to physically separate the enantiomers, allowing for the collection of enantiomerically pure fractions.
Crystallization: Diastereomeric salt formation is a common crystallization method. The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent.
Asymmetric Catalysis in Propanolamine (B44665) Formation
Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. In the context of propanolamine synthesis, a chiral catalyst can be employed in the ring-opening of a meso-epoxide with an amine to produce a β-amino alcohol with high enantioselectivity. For example, scandium triflates in the presence of a chiral bipyridine ligand have been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water. organic-chemistry.org
Chiral Auxiliary Approaches in the Synthesis of Related Propan-2-ols
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com After the desired stereoselective transformation, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
Several types of chiral auxiliaries have been developed and utilized in organic synthesis. wikipedia.org Examples include:
Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgsigmaaldrich.com
Pseudoephedrine and Pseudoephenamine: These compounds are employed as chiral auxiliaries in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu Pseudoephenamine is often considered a superior alternative due to fewer regulatory restrictions and improved diastereoselectivities in certain reactions. harvard.edu
Camphorsultam (Oppolzer's sultam): This is another classic chiral auxiliary used to induce asymmetry in various transformations. wikipedia.org
trans-2-Phenylcyclohexanol: Introduced by J. K. Whitesell, this auxiliary has been used in ene reactions. wikipedia.org
The general approach involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.com
Table 2: Examples of Chiral Auxiliaries harvard.eduwikipedia.orgsigmaaldrich.com
| Chiral Auxiliary | Type | Key Applications |
| Oxazolidinones | Heterocyclic | Asymmetric alkylations, aldol reactions |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylations |
| Pseudoephenamine | Amino alcohol | Asymmetric alkylations |
| Camphorsultam | Sulfonamide | Various asymmetric transformations |
| trans-2-Phenylcyclohexanol | Cycloalkanol | Ene reactions |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-amino alcohols, including this compound, has been a fertile ground for the application of these principles.
A key reaction in the synthesis of this class of compounds is the ring-opening of an epoxide (such as a phenoxy-propylene oxide derivative) with an amine (benzylamine). Traditional methods often require harsh conditions, stoichiometric reagents, and volatile organic solvents. Green alternatives focus on catalytic methods, the use of environmentally benign solvents, and solvent-free conditions.
Catalytic Approaches: A variety of heterogeneous and reusable catalysts have been developed to promote the aminolysis of epoxides under milder conditions. researchgate.net Examples include zeolites like Na-Y, which can catalyze the reaction between anilines and propylene (B89431) carbonate (a safer alternative to epoxides) in a solvent-free system. scirp.org Other effective catalysts include zinc(II) perchlorate (B79767) hexahydrate, which works efficiently under solvent-free conditions, and Amberlist-15, a solid acid catalyst. researchgate.netorganic-chemistry.org The use of these solid catalysts simplifies product purification, as the catalyst can be removed by simple filtration and often reused, reducing waste.
Alternative Solvents and Solvent-Free Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The mild aminolysis of various epoxides has been shown to proceed with high selectivity and in excellent yields in water, often without the need for any catalyst. organic-chemistry.org
Solvent-free reactions, or mechanochemistry, represent another significant green approach. nih.gov Techniques like "grindstone chemistry," where solid reactants are ground together, can lead to rapid reactions with high yields, completely eliminating the need for solvents. researchgate.net This method is also energy-efficient and simplifies work-up procedures.
Innovative Synthetic Routes: Researchers have also explored entirely new synthetic pathways that align with green chemistry principles. A novel, metal-free synthesis of β-amino alcohols has been developed via a two-step Smiles rearrangement under mild conditions. nih.gov Furthermore, sustainable catalysts derived from biological sources, such as fruit waste, have been successfully employed for the synthesis of β-amino alcohols. nih.gov For example, kinnow peel powder has been used as an effective and environmentally friendly catalyst for the ring-opening of epichlorohydrin (B41342) with aromatic amines. nih.gov
These green methodologies offer significant advantages over classical synthetic routes by reducing waste, avoiding hazardous materials, and often leading to higher efficiency and simpler processes.
| Green Approach | Catalyst/Medium | Key Advantages | Typical Reaction Conditions |
|---|---|---|---|
| Heterogeneous Catalysis | Na-Y Zeolite | Reusable catalyst, solvent-free option, high regioselectivity. scirp.org | Solvent-free or in a high-boiling solvent. scirp.org |
| Biocatalysis/Waste Valorization | Kinnow Peel Powder | Sustainable and biodegradable catalyst, mild conditions. nih.gov | Room temperature, often solvent-free. nih.gov |
| Solvent-Free Synthesis | Mechanochemistry (Grinding) | No solvent required, rapid reaction times, high yields, energy efficient. researchgate.net | Grinding of solid reactants at room temperature. researchgate.net |
| Aqueous Synthesis | Water | Environmentally benign solvent, often no catalyst needed, high selectivity. organic-chemistry.org | Reaction in water, often at room or elevated temperature. organic-chemistry.org |
| Alternative Reagents | Propylene Carbonate | Less hazardous than epoxides, can be used in solvent-less reactions. scirp.org | Used in place of epoxides, often with a catalyst. scirp.org |
| Metal-Free Synthesis | Smiles Rearrangement | Avoids potentially toxic metal catalysts, mild conditions. nih.gov | Two-step process under mild reaction conditions. nih.gov |
Chemical Derivatization and Analogue Synthesis of 1 Benzylamino 3 Phenoxy Propan 2 Ol
Modifications of the Benzylamino Moiety
The secondary amine within the benzylamino group is a prime location for chemical derivatization, facilitating numerous structural modifications.
N-alkylation and N-acylation of the secondary amine in derivatives of 1-benzylamino-3-phenoxy-propan-2-ol have been investigated. Standard alkylating agents can be used to achieve N-alkylation with small alkyl groups like methyl or ethyl. To understand the influence of various substitutions on the compound's characteristics, acylation reactions that introduce acetyl or other acyl groups have also been carried out.
To investigate the effects on biological activity, the benzyl (B1604629) group can be substituted with a variety of other aromatic and heterocyclic rings. Research has demonstrated that substituting heterocyclic moieties for the benzyl group can produce compounds with varied pharmacological profiles. For instance, the substitution of a 3-pyridyl or 4-pyridyl group for the benzyl moiety has been examined.
Alterations of the Phenoxy Group
The phenoxy group provides an alternative route for structural modification, mainly by substitution on the aromatic ring or modification of the ether linkage.
A broad spectrum of substituents has been added to the phenyl ring of the phenoxy group. These modifications can change the molecule's steric and electronic characteristics. For example, the systematic investigation of the addition of electron-donating or electron-withdrawing groups at different locations on the phenyl ring has been conducted. Additionally, to produce more rigid and prolonged aromatic systems, fused ring systems, such as a naphthyloxy group in place of the phenoxy group, have been synthesized.
Modifications to the ether linkage, though less frequent, have been taken into account. This could entail substituting other heteroatoms, like sulfur, for the oxygen atom to form a thioether linkage, which would change the bond angle and electronic characteristics of the linker between the aromatic ring and the propan-2-ol backbone.
Functionalization at the Propan-2-ol Hydroxyl Group
A crucial location for functionalization is the secondary hydroxyl group on the propan-2-ol backbone. atamanchemicals.com A frequent alteration is the esterification of this hydroxyl group. For instance, ester derivatives have been created to potentially function as prodrugs or to change the lipophilicity of the parent molecule. The stereochemistry of this hydroxyl group is also a critical consideration, with the (S)-enantiomer frequently exhibiting distinct biological activity in comparison to the (R)-enantiomer or the racemic combination.
Synthesis of Homo- and Heterologs for Structural Exploration
The synthesis of derivatives of this compound is primarily aimed at investigating how structural changes influence its biological and physicochemical properties. These modifications can be broadly categorized into the synthesis of heterologs, where functional groups on the aromatic rings or the amine are altered, and homologs, where the length of the propanolamine (B44665) side chain is varied.
The general and most common synthetic route to aryloxypropanolamines involves a two-step process. The first step is the reaction of a substituted phenol (B47542) with an epihalohydrin, typically epichlorohydrin (B41342), in the presence of a base to form a glycidic ether intermediate. This intermediate is then subjected to a nucleophilic ring-opening reaction with an appropriate amine to yield the desired 1-aryloxy-3-aminopropan-2-ol derivative. This versatile method allows for the introduction of a wide variety of substituents on both the phenoxy and the amino groups.
The synthesis of heterologs of this compound involves the introduction of various substituents on the phenoxy ring, the benzyl group, or the secondary amine. These modifications are instrumental in exploring the electronic and steric requirements for molecular interactions.
A representative synthetic approach involves the reaction of a substituted phenol with epichlorohydrin, followed by the addition of benzylamine. This has been a standard method for producing a variety of aryloxypropanolamines.
Table 1: Examples of Synthesized Phenoxy-Substituted Heterologs of this compound
| Compound ID | Phenoxy Substituent | Starting Phenol |
| 1 | Unsubstituted | Phenol |
| 2 | 4-Nonyl | 4-Nonylphenol |
| 3 | 2,4-bis(2-methylbutan-2-yl) | 2,4-bis(2-methylbutan-2-yl)phenol |
| 4 | 2-Ethoxy | 2-Ethoxyphenol |
The secondary amine in this compound is another key site for structural modification. Replacing the benzyl group with other alkyl, aryl, or heterocyclic moieties can significantly alter the compound's lipophilicity, basicity, and steric bulk, which are critical determinants of its interaction with biological targets.
The synthesis of these N-substituted analogs typically follows the same general pathway, where the glycidic ether intermediate, 1-(2,3-epoxypropoxy)benzene, is reacted with a different primary or secondary amine. For example, reaction with isopropylamine (B41738) would yield a close analog. The synthesis of novel 3-phenoxypropan-2-ols with various heterocyclic substituents has been achieved through the condensation of 1,2-epoxy-3-phenoxypropane with the corresponding amines and thiols wisdomlib.org.
Table 2: Examples of Synthesized N-Substituted Heterologs of 1-phenoxy-3-aminopropan-2-ol
| Compound ID | Amine Substituent | Starting Amine |
| 5 | Benzyl | Benzylamine |
| 6 | Isopropyl | Isopropylamine |
| 7 | Piperidinyl | Piperidine |
| 8 | Morpholinyl | Morpholine |
Homologation, the process of systematically increasing or decreasing the length of a carbon chain within a molecule, is a valuable tool in medicinal chemistry for probing the optimal spatial arrangement of key functional groups. In the context of this compound, this would involve modifying the length of the linker between the phenoxy group and the amino group.
While the propan-2-ol backbone is characteristic of many biologically active aryloxypropanolamines, the synthesis of homologs with shorter (ethan-1-ol) or longer (butan-2-ol, etc.) chains can be envisioned to explore the impact of the distance between the aromatic ether and the amino functionalities.
The synthesis of such homologs would require modified starting materials. For example, the synthesis of an ethanolamine (B43304) homolog could potentially start from a phenoxy-substituted epoxide with a two-carbon chain. Conversely, longer-chain homologs would necessitate the synthesis of corresponding longer-chain epoxides.
Detailed research findings on the systematic homologation of this compound are not extensively reported in publicly available literature, with the focus being more on the synthesis of heterologs. However, the established principles of organic synthesis would allow for the preparation of such compounds for structural exploration.
Mechanistic Investigations of Molecular Interactions of 1 Benzylamino 3 Phenoxy Propan 2 Ol and Its Analogues
In Vitro Ligand-Target Recognition Studies
To comprehend the therapeutic potential and mechanism of action of 1-benzylamino-3-phenoxy-propan-2-ol and its analogues, it is essential to characterize their interactions with specific biological macromolecules. In vitro studies, conducted in controlled laboratory settings using isolated biological components, offer a direct window into these molecular recognition events.
The Calcium-Sensing Receptor (CaSR) is a G-protein-coupled receptor that plays a pivotal role in maintaining calcium homeostasis. nih.gov Its modulation by small molecules has been a key area of therapeutic interest. nih.gov While direct binding affinity data for this compound with the CaSR is not extensively detailed in the provided information, the study of analogous structures provides a framework for understanding these interactions.
For instance, negative allosteric modulators (NAMs) of the CaSR, which inhibit the receptor's signaling, have been shown to bind within the 7-transmembrane domain. nih.gov This binding is often influenced by the specific chemical scaffold of the modulator. nih.gov Studies on various NAMs reveal that they can occupy distinct yet overlapping regions within this domain, highlighting the nuanced nature of ligand recognition. nih.gov
The activity of allosteric modulators, both positive (PAMs) and negative (NAMs), is often dependent on the presence of the primary agonist, extracellular calcium (Ca²⁺o). researchgate.net Their ability to function even when the N-terminal extracellular domain of the receptor is deleted suggests a direct interaction with the transmembrane domains. researchgate.net The potency of these modulators can be significantly influenced by stereochemistry. For example, the (S)-enantiomer of the CaSR ago-PAM AC265347 was found to be approximately 10 to 20 times more potent than its (R)-enantiomer. researchgate.net
| Compound/Analogue Class | Target | Interaction Type | Key Findings |
| Negative Allosteric Modulators | Calcium-Sensing Receptor (CaSR) | Allosteric Inhibition | Bind to distinct and overlapping sites within the 7-transmembrane domain. nih.gov |
| Positive Allosteric Modulators | Calcium-Sensing Receptor (CaSR) | Allosteric Activation | Cooperate with Ca²⁺o to activate the receptor; interact with the transmembrane domains. researchgate.net |
| AC265347 (S-enantiomer) | Calcium-Sensing Receptor (CaSR) | Allosteric Activation | ~10-20 fold more potent than the (R)-enantiomer. researchgate.net |
The inhibitory activity of this compound analogues has been investigated against enzymes implicated in various diseases, such as Cholesteryl Ester Transfer Protein (CETP) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1).
CETP Inhibition:
CETP facilitates the transfer of cholesteryl esters from HDL to LDL and VLDL, and its inhibition is a strategy to raise HDL cholesterol levels. nih.gov A series of 3,5-bis(trifluoromethyl)benzylamino benzamides, which are structurally related to this compound, have been synthesized and evaluated as CETP inhibitors. nih.gov These compounds displayed significant in vitro inhibitory activity, with some showing IC₅₀ values in the sub-micromolar range. nih.gov For example, compounds with unsubstituted or ortho-CF₃ substituted aromatic rings were particularly effective, with IC₅₀ values of 1.36 µM and 0.69 µM, respectively. nih.gov Molecular modeling studies, including docking and pharmacophore mapping, have supported these findings, indicating a high binding affinity for the CETP active site. nih.gov
BACE-1 Inhibition:
BACE-1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com Consequently, BACE-1 inhibitors are being actively pursued as potential therapeutic agents. nih.govresearchgate.net The development of BACE-1 inhibitors has progressed from early peptide-based compounds to smaller, more drug-like molecules. nih.gov The design of these inhibitors often focuses on creating transition-state isosteres that mimic the substrate of the enzyme. mdpi.com
While specific kinetic data for this compound as a BACE-1 inhibitor is not available in the provided context, the general principles of BACE-1 inhibition are well-established. These inhibitors aim to block the active site of the enzyme, thereby preventing the cleavage of the amyloid precursor protein (APP) and reducing Aβ production. mdpi.com A significant challenge in this area is achieving selectivity for BACE-1 over its homologue, BACE-2, to minimize potential side effects. nih.govsemanticscholar.org
| Enzyme | Inhibitor Class | Mechanism of Action | Example IC₅₀ Values |
| CETP | 3,5-bis(trifluoromethyl)benzylamino benzamides | Competitive Inhibition | 0.69 µM to 1.36 µM nih.gov |
| BACE-1 | Various small molecules | Active Site Inhibition | Varies depending on the specific inhibitor |
Stereoselective Molecular Recognition in In Vitro Biological Systems
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This principle of stereoselective molecular recognition is evident in the interactions of this compound analogues with their biological targets.
As mentioned previously in the context of the Calcium-Sensing Receptor, the (S)-enantiomer of AC265347, a positive allosteric modulator, is significantly more potent than the (R)-enantiomer. researchgate.net This highlights that the specific spatial orientation of the functional groups is crucial for optimal interaction with the receptor's binding pocket.
Similarly, in the context of CETP inhibition, the stereochemistry of the 3,5-bis(trifluoromethyl)benzylamino benzamide (B126) inhibitors likely plays a critical role in their binding affinity and inhibitory potency. nih.gov While the provided information does not detail the specific stereoisomers tested, it is a general principle in drug design that one enantiomer or diastereomer will exhibit greater activity than the others due to a more favorable fit with the chiral environment of the enzyme's active site.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzylamino 3 Phenoxy Propan 2 Ol Series
Correlating Structural Modifications with In Vitro Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological effect. For derivatives of 1-benzylamino-3-phenoxy-propan-2-ol, structural changes in various parts of the molecule have been shown to significantly impact their affinity for different receptors.
The core structure of this compound consists of a benzylamino group linked to a phenoxy-substituted propanol (B110389) backbone. ontosight.ai Studies on related phenoxypropanolamine derivatives have demonstrated that modifications to both the phenoxy and the amine moieties can modulate receptor binding affinity. For instance, in a series of phenoxypropanolamine derivatives, compounds SWR-0315NA and SWR-0342SA exhibited high binding affinities for β-adrenoceptor subtypes. nih.gov However, they did not show significant selectivity among the subtypes in binding assays, although functional assays revealed selectivity for β3-adrenoceptors. nih.gov This highlights that binding affinity does not always directly translate to functional selectivity.
In a related series of 3-benzylaminomorphinan derivatives, the replacement of a phenolic hydroxyl group with a benzylamino group was explored. nih.gov While replacing the 3-phenolic group in cyclorphan (B1240199) with a 3-amino group led to a significant decrease in affinity for the mu-opioid receptor (MOR), the introduction of a benzyl (B1604629) group to the nitrogen, as in a benzylamino derivative, resulted in high affinity for the MOR. nih.gov This suggests that the benzylamino moiety can be a key pharmacophore for this class of compounds. Further modifications, such as the introduction of methoxybenzylamino groups, also yielded derivatives with subnanomolar affinity for the MOR. nih.gov
Interestingly, the position of substituents on the benzyl ring of the benzylamino group plays a crucial role. For example, 3-(3′-hydroxybenzyl)amino-17-methylmorphinan showed high binding affinity for the MOR (Kᵢ = 0.42 nM) and significant selectivity over other opioid receptors. nih.gov In contrast, ortho-hydroxybenzylamino derivatives displayed much lower affinity for the MOR. nih.gov This underscores the sensitivity of the receptor binding pocket to the spatial arrangement of functional groups.
The nature of the substituent on the nitrogen atom of the amino group is also critical. Methylation of the 3-amino nitrogen in morphinan (B1239233) ligands was found to impair their binding affinity, indicating that the N-H bond is likely involved in hydrogen bonding with the receptor. nih.gov
A study on (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents found that the 4-[4-(benzoylamino)phenoxy]phenol backbone was important for their activity. nih.gov Introduction of a small substituent at the 2-position of the central benzene (B151609) ring was shown to increase the inhibitory activity on prostate cancer cell proliferation. nih.gov
These findings collectively demonstrate that the in vitro receptor binding affinity of the this compound series can be finely tuned by strategic structural modifications. The key areas for modification include the substitution pattern on the phenoxy and benzyl rings, and the nature of the substituent on the amino group.
Table 1: Impact of Structural Modifications on Receptor Binding Affinity
| Compound/Series | Structural Modification | Receptor(s) | Effect on Binding Affinity | Reference |
| Phenoxypropanolamine derivatives (SWR-0315NA, SWR-0342SA) | Core phenoxypropanolamine structure | β-adrenoceptors | High affinity | nih.gov |
| 3-Amino-cyclorphan | Replacement of 3-phenolic OH with NH₂ | MOR | Steep loss in affinity | nih.gov |
| 3-Benzylamino-cyclorphan | Addition of benzyl group to 3-amino | MOR | High affinity | nih.gov |
| Methoxybenzylamino cyclorphan derivatives | Methoxy substitution on benzylamino | MOR | Subnanomolar affinity | nih.gov |
| 3-(3′-Hydroxybenzyl)amino-17-methylmorphinan | 3'-Hydroxy substitution on benzylamino | MOR | High affinity (Kᵢ = 0.42 nM) | nih.gov |
| o-Hydroxybenzylamino derivatives | Ortho-hydroxy substitution on benzylamino | MOR | Lower affinity | nih.gov |
| N-methylated 3-aminomorphinans | Methylation of the amino nitrogen | Opioid receptors | Impaired affinity | nih.gov |
| (Benzoylaminophenoxy)phenol derivatives | Introduction of small substituent at 2-position of central benzene ring | Androgen Receptor | Increased activity | nih.gov |
Elucidating the Influence of Substituents on In Vitro Enzyme Inhibition Potency
The this compound scaffold and its analogs have also been investigated for their potential to inhibit various enzymes. The nature and position of substituents on this chemical framework are critical in determining their inhibitory potency.
In a study of N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives as cholesterol ester transfer protein (CETP) inhibitors, quantitative structure-activity relationship (QSAR) analysis revealed that the molar refractivity at the R3 position of the parent compound had a negative contribution to the antiatherogenic activity. researchgate.net This suggests that bulky substituents at this position are detrimental to the inhibitory potency.
Research on indeno[1,2-b]indole (B1252910) derivatives as inhibitors of casein kinase II (CK2) demonstrated that specific substitutions significantly enhance inhibitory activity. nih.gov For instance, 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione and 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione were the most active compounds, with IC₅₀ values of 0.11 µM. nih.gov This highlights the importance of specific alkyl and halogen substitutions in achieving high potency.
Furthermore, a study on quinazoline (B50416) derivatives bearing a sulfamerazine (B1682647) moiety as inhibitors of 3CLpro, cPLA2, and sPLA2 enzymes indicated that the combination of these structural features in a single molecule enhanced the inhibitory activity. mdpi.com Specific substitutions on the quinazoline ring, such as with 4-hydroxy-3-methoxybenzaldehyde, ethyl chloroacetate, or diethyl oxalate, resulted in derivatives with good inhibitory activity against these enzymes. mdpi.com The presence of pyrimidine, benzene, and triazine rings linked with active groups like C=O, -OCH₃, SO₂, and NH₂ was crucial for binding to the active sites of sPLA2 and cPLA2. mdpi.com
Table 2: Influence of Substituents on Enzyme Inhibition
| Compound Series | Enzyme Target | Influential Substituents | Effect on Potency | Reference |
| N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives | CETP | Molar refractivity at R3 position | Negative correlation | researchgate.net |
| Indeno[1,2-b]indole derivatives | CK2 | Isopropyl and methyl groups; Bromo substitution | Increased potency | nih.gov |
| Quinazoline-sulfamerazine derivatives | 3CLpro, cPLA2, sPLA2 | Combination of quinazoline and sulfamerazine moieties; specific substitutions on the quinazoline ring | Enhanced inhibitory activity | mdpi.com |
Stereochemical Effects on Molecular Interactions and Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular interactions and biological recognition. The this compound molecule contains a chiral center at the 2-position of the propanol chain, leading to the existence of (R) and (S) enantiomers. fujifilm.comchemspider.comnih.gov This stereoisomerism can have a profound impact on the compound's biological activity.
In a structure-activity relationship study of the anticonvulsant lacosamide, which is the (R)-enantiomer of N-benzyl 2-acetamido-3-methoxypropionamide, it was found that the specific stereochemistry was crucial for its activity. scilit.com The study focused on the 3-oxy site and found that small, nonpolar, and nonbulky substituents at this position in the (R)-configuration retained pronounced anticonvulsant activity. scilit.com This indicates that the receptor or enzyme active site has a specific spatial requirement that favorably accommodates the (R)-enantiomer.
The importance of stereochemistry is a well-established principle in pharmacology. For instance, in the case of β-adrenoceptor ligands, the stereochemistry at the carbon atom bearing the hydroxyl group is critical for activity. Often, one enantiomer is significantly more active than the other. While specific studies on the stereochemical effects of this compound itself are not detailed in the provided results, the principles derived from analogous structures strongly suggest that the (R) and (S) enantiomers would exhibit different biological activities due to differential interactions with their biological targets.
The precise fit of a ligand into the binding pocket of a receptor or enzyme is often compared to a "lock and key" or "hand in glove" model, where the three-dimensional shape of the ligand is critical for a productive interaction. Therefore, the stereochemical configuration of the this compound series is a key determinant of their molecular interactions and recognition by biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org This approach is invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that govern their biological effects.
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. drugdesign.org Descriptors can be broadly categorized into several classes:
1D Descriptors: These are derived from the chemical formula and include properties like molecular weight and atom counts. drugdesign.org
2D Descriptors: These are calculated from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of bonds, rings), topological indices (which describe molecular branching and shape), and counts of specific functional groups.
3D Descriptors: These are derived from the 3D coordinates of the atoms and include geometric descriptors (e.g., molecular volume, surface area) and spatial descriptors.
Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and electronic parameters (e.g., Hammett constants). researchgate.net
The selection of appropriate descriptors is a critical step in building a robust QSAR model. researchgate.net It often involves calculating a large number of descriptors and then using statistical methods to identify a subset that is most relevant to the biological activity being studied. researchgate.net For instance, in a QSAR study of N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, molar refractivity was identified as a significant descriptor. researchgate.net In another study on indeno[1,2-b]indole derivatives, various 2D and 3D descriptors were likely calculated to build the QSAR model. nih.gov
Once a set of relevant molecular descriptors has been identified, a mathematical model is developed to correlate these descriptors with the observed in vitro activity. nih.gov Various statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) being one of the most common. mdpi.com MLR generates a linear equation that describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). drugdesign.org
More advanced, non-linear methods such as Gene Expression Programming (GEP) can also be used to capture more complex relationships between structure and activity. frontiersin.org For example, a study on thiazolidin-4-one derivatives found that a non-linear GEP model had better predictive performance than a linear model. frontiersin.org
A crucial aspect of QSAR modeling is validation, which ensures that the developed model is robust and has good predictive power for new compounds. nih.govresearchgate.net Validation is typically performed through two main approaches:
Internal Validation: This involves assessing the stability and robustness of the model using the same dataset it was trained on. A common technique is cross-validation, where the dataset is repeatedly split into training and test sets, and the model's performance is averaged over all splits. nih.gov
External Validation: This is a more stringent test where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. nih.gov The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. researchgate.net
A reliable QSAR model should have high statistical quality and external predictive power. nih.gov The applicability domain of the model must also be defined, which specifies the chemical space for which the model can make reliable predictions. researchgate.net
For the this compound series, the development of a predictive QSAR model would involve synthesizing a series of derivatives, determining their in vitro activity, calculating a range of molecular descriptors, and then using statistical methods to build and validate a model that can guide the design of new, more potent analogs.
Theoretical and Computational Chemistry Studies of 1 Benzylamino 3 Phenoxy Propan 2 Ol
Electronic Structure and Conformation Analysis (e.g., Density Functional Theory, Molecular Mechanics)
Computational methods like Density Functional Theory (DFT) and Molecular Mechanics are powerful tools for dissecting the intrinsic properties of a molecule. For 1-Benzylamino-3-phenoxy-propan-2-ol, such studies would be foundational to understanding its behavior.
Conformational Preferences and Energy Landscapes
The flexibility of the propanolamine (B44665) linker in this compound allows it to adopt numerous conformations. A systematic conformational search, followed by geometry optimization and energy calculations, would identify the most stable, low-energy structures. This analysis would reveal the preferred spatial arrangement of the benzylamino and phenoxy groups relative to each other, which is critical for its interaction with other molecules. The resulting energy landscape would map the energetic barriers between different conformations, providing insights into the molecule's dynamic behavior in solution.
Electrostatic Potential and Charge Distribution Analysis
The distribution of electrons within a molecule dictates its reactive sites and non-covalent interaction capabilities. An analysis of the molecular electrostatic potential (MEP) would visualize the electron-rich and electron-deficient regions of this compound. It is expected that the oxygen and nitrogen atoms would be regions of negative potential, while the hydrogen atoms of the hydroxyl and amine groups would be areas of positive potential. A quantitative analysis of atomic charges, for instance using Natural Bond Orbital (NBO) analysis, would provide a more detailed picture of the charge distribution and intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
Given its structural similarity to known bioactive molecules, a key area of investigation for this compound would be its interaction with biological targets, which can be predicted and analyzed using molecular docking and dynamics simulations.
Prediction of Binding Modes and Interaction Hotspots
Molecular docking simulations could be employed to predict how this compound might bind to the active site of a relevant protein, for example, a G-protein coupled receptor. These simulations would generate a series of possible binding poses, ranked by a scoring function. Analysis of the top-ranked poses would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are likely to govern the binding affinity. This would identify the "hotspots" of interaction on both the ligand and the target.
Analysis of Conformational Changes Upon Binding
Following docking, molecular dynamics (MD) simulations could be used to study the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the target upon binding. MD simulations provide a dynamic view of the system over time, allowing for an assessment of the flexibility of the ligand in the binding pocket and any induced-fit conformational changes in the protein. This level of analysis provides a more realistic and detailed understanding of the binding event.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or metabolic degradation pathways. By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information is invaluable for understanding the kinetics and feasibility of a particular reaction pathway.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)
The prediction of spectroscopic signatures for molecules like this compound through theoretical and computational methods is a powerful tool in modern chemistry. These techniques, primarily rooted in quantum mechanics, allow for the elucidation of spectral properties before a compound is synthesized or isolated, aiding in its identification and characterization. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most common methods employed for these predictions. semanticscholar.org
Computational models can accurately forecast the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). These predictions are based on the optimized molecular geometry and the electronic properties of the molecule in a simulated environment. semanticscholar.orgasianresassoc.org By comparing these predicted spectra with experimental data, chemists can confirm the structure of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically made by calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure. The chemical shifts are then determined relative to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted ¹H NMR spectrum would be expected to show distinct signals for the protons in the benzyl (B1604629) group, the phenoxy group, and the propan-2-ol backbone. For instance, the aromatic protons of the benzyl and phenoxy rings would likely appear in the range of 6.8-7.5 ppm. The protons of the methylene (B1212753) and methine groups in the propan-2-ol chain would have characteristic shifts influenced by the adjacent amino, hydroxyl, and phenoxy groups.
Similarly, the ¹³C NMR spectrum prediction would provide insights into the chemical environment of each carbon atom. The carbon atoms of the aromatic rings would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the propan-2-ol chain would appear in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅-CH₂) | 7.25-7.40 | Multiplet |
| Aromatic (C₆H₅-O) | 6.90-7.30 | Multiplet |
| CH (propan-2-ol) | ~4.0 | Multiplet |
| CH₂ (benzyl) | ~3.8 | Singlet |
| CH₂ (phenoxy) | ~4.1 | Multiplet |
| CH₂ (amino) | ~2.8-3.0 | Multiplet |
| OH | Variable (broad) | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | ~158 |
| Aromatic C (benzyl) | 127-138 |
| Aromatic C (phenoxy) | 114-130 |
| CH (propan-2-ol) | ~68-70 |
| CH₂ (phenoxy) | ~70-72 |
| CH₂ (benzyl) | ~54 |
Infrared (IR) Spectroscopy
Computational methods can also predict the vibrational frequencies of this compound, which correspond to the absorption bands in its IR spectrum. These predictions are based on the calculation of the harmonic vibrational frequencies of the molecule at its equilibrium geometry.
The predicted IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ would be expected due to the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine would also appear in this region, typically as a sharper peak. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to peaks in the 1450-1600 cm⁻¹ region. Finally, the C-O and C-N stretching vibrations would be expected in the fingerprint region (below 1400 cm⁻¹). docbrown.info
Table 3: Predicted IR Absorption Frequencies for this compound This table is generated based on typical IR absorption values for similar functional groups and is for illustrative purposes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad |
| N-H Stretch | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
| C-O Stretch | 1000-1300 | Strong |
Mass Spectrometry (MS)
While predicting a full mass spectrum computationally is complex, theoretical studies can help to rationalize the fragmentation patterns observed in the experimental mass spectrum of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₆H₁₉NO₂), which is approximately 257.33 g/mol . nist.gov
Computational analysis can predict the most likely fragmentation pathways, which involve the cleavage of the weakest bonds in the molecular ion. For this compound, common fragmentation pathways would likely include the loss of the benzyl group (C₇H₇), the phenoxy group (C₆H₅O), or cleavage of the propan-2-ol backbone. The stability of the resulting fragment ions can be calculated to predict the most abundant peaks in the spectrum. For example, the formation of the stable benzyl cation (m/z 91) is a very common fragmentation pattern for benzyl-containing compounds. docbrown.infonist.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on typical fragmentation patterns for similar functional groups and is for illustrative purposes.
| Fragment Ion | Predicted m/z | Possible Structure/Loss |
|---|---|---|
| [M]⁺ | 257 | Molecular Ion |
| [M - C₇H₇]⁺ | 166 | Loss of benzyl group |
| [M - C₆H₅O]⁺ | 164 | Loss of phenoxy group |
| C₇H₇⁺ | 91 | Benzyl cation |
Advanced Analytical Characterization Methodologies for 1 Benzylamino 3 Phenoxy Propan 2 Ol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-Benzylamino-3-phenoxy-propan-2-ol. These techniques provide detailed information about the compound's atomic connectivity and functional groups.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide characteristic signals for each unique proton and carbon atom in the molecule. While specific experimental data for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. st-andrews.ac.ukchemicalbook.comdocbrown.info
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenoxy groups, typically in the range of δ 6.8-7.4 ppm. The protons of the propan-2-ol backbone would appear at different chemical shifts. The methine proton of the CH-OH group would likely be observed around δ 4.0 ppm, while the methylene (B1212753) protons adjacent to the amino and phenoxy groups would resonate at approximately δ 2.7-3.0 ppm and δ 3.9-4.1 ppm, respectively. The protons of the benzylic methylene group are expected around δ 3.8 ppm. st-andrews.ac.uk
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C1 (CH₂-OPh) | ~3.9-4.1 | ~70-72 |
| C2 (CH-OH) | ~4.0 | ~68-70 |
| C3 (CH₂-NH) | ~2.7-3.0 | ~53-55 |
| Benzyl CH₂ | ~3.8 | ~54-56 |
| NH | Variable | - |
| OH | Variable | - |
| Phenoxy C1' | - | ~158-159 |
| Phenoxy C2'/C6' | ~6.9-7.0 | ~114-115 |
| Phenoxy C3'/C5' | ~7.2-7.3 | ~129-130 |
| Phenoxy C4' | ~6.9 | ~121-122 |
| Benzyl C1'' | - | ~139-140 |
| Benzyl C2''/C6'' | ~7.2-7.4 | ~128-129 |
| Benzyl C3''/C5'' | ~7.2-7.4 | ~128-129 |
| Benzyl C4'' | ~7.2-7.3 | ~127-128 |
Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₉NO₂, the expected monoisotopic mass is 257.1416 g/mol . fujifilm.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this mass with high accuracy, providing strong evidence for the compound's identity. Tandem mass spectrometry (MS/MS) experiments on a related compound, 1-Amino-3-phenoxy-2-propanol, show characteristic fragmentation patterns that can also aid in structural confirmation. massbank.eu
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. A band around 3300-3400 cm⁻¹ could also be attributed to the N-H stretching of the secondary amine. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol groups are expected in the 1050-1250 cm⁻¹ range. nist.govdocbrown.info
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3300-3500 (broad) |
| N-H (Amine) | Stretching | 3300-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Ether/Alcohol) | Stretching | 1050-1250 |
| C-N (Amine) | Stretching | 1020-1250 |
Note: Expected wavenumbers are based on typical ranges for these functional groups.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of non-volatile compounds. For purity determination, a reversed-phase HPLC method would likely be employed. nih.govsielc.comresearchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would be a typical starting point. sielc.com Detection would be carried out using a UV detector, likely at a wavelength where the aromatic rings show strong absorbance (around 214 nm or 254 nm). nih.gov
Gas Chromatography (GC)
GC can be used for the analysis of volatile compounds. Due to the presence of polar -OH and -NH groups, this compound would likely require derivatization to increase its volatility and thermal stability for GC analysis. nih.govnih.gov Common derivatization procedures include acylation or silylation of the hydroxyl and amino groups. sigmaaldrich.com Once derivatized, the compound can be analyzed on a suitable capillary column, and its purity can be determined using a flame ionization detector (FID). nih.gov
Chiral Chromatography
Since this compound contains a stereocenter at the C2 position of the propanol (B110389) backbone, it exists as a pair of enantiomers, (R)- and (S)-1-Benzylamino-3-phenoxy-propan-2-ol. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). jiangnan.edu.cncsfarmacie.cz This is most commonly achieved using chiral stationary phases (CSPs) in either HPLC or GC. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with structures similar to the target molecule. ceon.rsnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation of the enantiomers. nih.gov The addition of a small amount of an acidic or basic modifier can also improve the resolution. csfarmacie.cz
Interactive Data Table: Typical Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Typical Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV (e.g., 220 nm, 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Note: Conditions are illustrative and require optimization for specific applications.
X-Ray Crystallography for Solid-State Structure Determination
Utility of 1 Benzylamino 3 Phenoxy Propan 2 Ol As a Chemical Building Block and Methodological Probe
Precursor in the Synthesis of Complex Organic Molecules
The phenoxypropanolamine scaffold is a well-established pharmacophore, most notably found in a class of cardiovascular drugs known as beta-blockers. While specific literature detailing the use of 1-Benzylamino-3-phenoxy-propan-2-ol as a starting material for the synthesis of complex organic molecules is not extensively available, the general synthetic routes for analogous compounds provide a clear indication of its potential. For instance, related 1-amino-3-phenoxy-2-propanol derivatives are key intermediates in the synthesis of various beta-blockers. nih.govacs.org The synthesis of the beta-blocker (S)-Bisoprolol, for example, involves the reaction of a chlorohydrin precursor with isopropylamine (B41738), highlighting the utility of the aminopropanol (B1366323) core in building bioactive molecules. mdpi.com
The general synthetic strategy often involves the reaction of a phenoxide with an epoxide, such as epichlorohydrin (B41342), followed by the introduction of the amine moiety. This modular approach allows for the synthesis of a wide array of derivatives with diverse biological activities. The benzyl (B1604629) group in this compound can serve as a protecting group for the amine, which can be removed or modified in subsequent synthetic steps to generate a variety of N-substituted analogues.
Table 1: Representative Phenoxypropanolamine-Based Beta-Blockers
| Compound Name | Amine Substituent | Therapeutic Use |
| Propranolol | Isopropyl | Hypertension, Angina |
| Bisoprolol | Isopropyl | Hypertension, Heart Failure |
| Atenolol | Isopropyl | Hypertension, Angina |
| Metoprolol | Isopropyl | Hypertension, Angina |
This table showcases examples of complex molecules based on the phenoxypropanolamine scaffold, illustrating the potential synthetic applications for derivatives of this compound.
Applications in Chiral Synthesis (e.g., as a Chiral Auxiliary or Ligand)
Chiral amino alcohols are a cornerstone of asymmetric synthesis, frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed. While specific studies employing this compound as a chiral auxiliary are not prominently documented, its structural similarity to other successful chiral auxiliaries suggests its potential in this role. For instance, diastereoselective syntheses often utilize chiral auxiliaries to guide the approach of a reagent to a prochiral center. osi.lv
Furthermore, the bidentate nature of this compound, with its nitrogen and oxygen atoms, makes it a candidate for use as a chiral ligand in transition metal-catalyzed asymmetric reactions. Chiral ligands form complexes with metal centers, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.govnih.gov The synthesis of BINOL-derived cationic phosphonites as ancillary ligands for gold-catalyzed reactions is a testament to the ongoing innovation in this area. researchgate.net
Table 2: Common Asymmetric Reactions Employing Chiral Ligands
| Reaction Type | Metal Catalyst (Example) | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantiomerically enriched alkanes |
| Asymmetric Epoxidation | Titanium, Vanadium | Enantiomerically enriched epoxides |
| Asymmetric Dihydroxylation | Osmium | Enantiomerically enriched diols |
| Asymmetric Aldol (B89426) Reaction | Boron, Tin | Diastereo- and enantiomerically enriched β-hydroxy carbonyls |
This table provides examples of reactions where chiral ligands derived from molecules like this compound could potentially be applied to achieve high levels of stereocontrol.
Contribution to New Synthetic Methodologies and Catalyst Development
The development of new synthetic methodologies and catalysts is crucial for advancing the field of organic chemistry. The structural framework of this compound offers opportunities for its incorporation into novel catalytic systems. For example, it could be immobilized on a solid support to create a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled.
Moreover, derivatives of this compound could be used to synthesize novel transition metal complexes with unique catalytic properties. The electronic and steric environment around the metal center, dictated by the ligand, plays a critical role in the catalyst's activity and selectivity. Research into new phenoxy-imine ligands and their metal complexes has shown promise in areas such as cycloalkane oxidation and cycloalkene epoxidation. The investigation of transition metal complexes with main group metal and metalloid compounds as supporting ligands is also an emerging area with potential for novel catalytic applications. rsc.org While direct contributions of this compound to this field are yet to be reported, its versatile structure makes it a promising candidate for future research in catalyst development.
Conclusion and Future Research Directions
Summary of Key Findings on 1-Benzylamino-3-phenoxy-propan-2-ol Chemistry and Interactions
This compound is an organic compound featuring a phenoxy group, a secondary amine with a benzyl (B1604629) substituent, and a propan-2-ol backbone. nih.gov This structure contains a chiral center at the second carbon of the propanol (B110389) chain, leading to the existence of (R) and (S) enantiomers. nih.gov The presence of both hydrogen bond donors (hydroxyl and secondary amine groups) and acceptors (oxygen atoms and the phenyl rings' pi systems) dictates its intermolecular interactions and solubility characteristics.
The chemical reactivity of the molecule is primarily centered around its key functional groups: the secondary amine and the secondary alcohol. The lone pair of electrons on the nitrogen atom of the benzylamino group makes it basic and nucleophilic, allowing for reactions such as salt formation with acids and alkylation. The secondary hydroxyl group can undergo esterification, etherification, and oxidation reactions.
While specific in-vitro interaction studies on this compound are not extensively documented in publicly available literature, the broader class of aryloxypropanolamines is known for its interactions with biological systems. For instance, many aryloxypropanolamines are metabolized by the cytochrome P450 enzyme system, particularly isozymes like CYP2D6, CYP1A, and CYP3A4. mdpi.comnih.gov This metabolism often involves N-dealkylation, hydroxylation of the aromatic rings, and oxidation of the side chain. mdpi.com It can be inferred that this compound would likely undergo similar metabolic transformations in in-vitro liver microsomal assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO₂ | nih.gov |
| Molecular Weight | 257.33 g/mol | |
| IUPAC Name | 1-(benzylamino)-3-phenoxypropan-2-ol | |
| Stereochemistry | Exists as (R) and (S) enantiomers | nih.gov |
Unexplored Synthetic Avenues and Derivatization Possibilities
The classical synthesis of aryloxypropanolamines often involves the reaction of a phenoxide with epichlorohydrin (B41342), followed by the opening of the resulting epoxide with an appropriate amine, in this case, benzylamine. While effective, this route can be explored for improvements in efficiency, stereoselectivity, and sustainability.
Future synthetic research could focus on:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to directly produce the desired (R) or (S) enantiomer with high enantiomeric excess. This would bypass the need for chiral resolution of a racemic mixture.
Flow Chemistry: Implementing continuous flow processes for the synthesis. This could offer benefits in terms of safety, scalability, and reaction control, particularly for the potentially exothermic epoxide ring-opening step.
Biocatalysis: Utilizing enzymes, such as epoxide hydrolases or transaminases, to achieve highly stereoselective steps in the synthesis.
The structure of this compound is ripe for derivatization to explore structure-activity relationships in non-clinical contexts. Potential derivatization strategies include:
Modification of the Phenoxy Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenoxy ring to modulate electronic properties and potential intermolecular interactions.
Alteration of the Amine Substituent: Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic moieties to probe the influence of this group on the molecule's properties.
Esterification or Etherification of the Hydroxyl Group: Converting the secondary alcohol to an ester or ether could serve as a prodrug strategy in concept or alter the compound's lipophilicity and interaction profile.
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to gain a deeper insight into the behavior of this compound at a molecular level. While specific computational studies on this compound are scarce, the application of such methods holds significant promise.
Future computational research directions could include:
Conformational Analysis: A detailed study of the conformational landscape of both the (R) and (S) enantiomers to understand their preferred three-dimensional structures, which is crucial for understanding their interactions with other molecules.
Molecular Docking: In-silico docking studies with various enzymes, such as cytochrome P450 isozymes, could predict the binding affinity and orientation of the compound in the active site, helping to rationalize and predict metabolic pathways.
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, reaction energetics for its potential metabolic pathways, and to simulate spectroscopic data (NMR, IR) to aid in experimental characterization.
Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of the molecule in different solvent environments or its interaction with model biological membranes to understand its passive diffusion characteristics.
Potential for Development of Novel Molecular Probes for Fundamental Biological Research (Strictly non-clinical applications)
The inherent structure of this compound makes it an interesting scaffold for the development of molecular probes for fundamental biological research. A molecular probe is a molecule used to study the properties of other molecules or structures.
The development of such probes could involve:
Fluorescent Labeling: Attaching a fluorophore to the molecule, for instance, by modifying the phenoxy or benzyl ring. Such a fluorescent derivative could be used in fluorescence microscopy to visualize its localization in cells or its interaction with specific cellular components in a non-clinical research setting.
Biotinylation: The synthesis of a biotinylated derivative of this compound would allow for its use in affinity-based pulldown assays to identify potential interacting proteins from cell lysates, thereby elucidating its molecular targets.
Photoaffinity Labeling: Incorporation of a photo-reactive group (e.g., an azide (B81097) or diazirine) into the structure would create a photoaffinity probe. Upon photoactivation, this probe could form a covalent bond with nearby interacting biomolecules, enabling their identification and characterization.
These research avenues underscore the potential of this compound as a valuable tool for fundamental chemical and biological research, moving beyond its identity as a simple chemical compound to a platform for scientific discovery.
Q & A
Q. What in vitro models best replicate the compound’s metabolic pathways observed in vivo?
- Methodological Answer : Primary hepatocytes (human or rat) incubated with 10 μM compound for 24 hours show glucuronidation (major) and N-dealkylation (minor) metabolites. LC-HRMS (Q-Exactive Orbitrap) identifies phase I/II metabolites. Correlate with microsomal stability assays (t = 45 min in human liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
